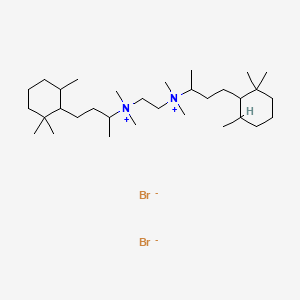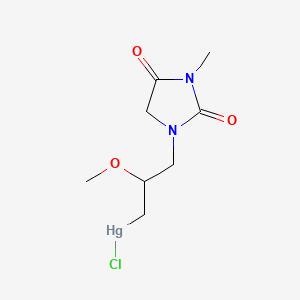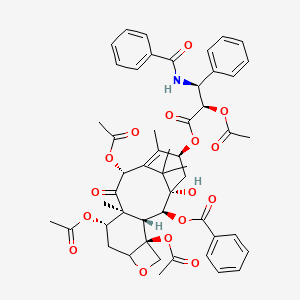
Taxol 7,2'-diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taxol 7,2’-diacetate is a derivative of paclitaxel, a well-known chemotherapeutic agent. Paclitaxel, commonly known as Taxol, is a complex diterpenoid compound originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Taxol 7,2’-diacetate retains the core structure of paclitaxel but has acetyl groups at the 7 and 2’ positions, which can influence its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Taxol 7,2’-diacetate involves multiple steps, starting from the core structure of paclitaxel. The acetylation of paclitaxel at the 7 and 2’ positions can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the sensitive taxane structure.
Industrial Production Methods
Industrial production of Taxol and its derivatives, including Taxol 7,2’-diacetate, often involves semi-synthetic methods. These methods start with the extraction of baccatin III, a precursor found in the needles of the European yew tree (Taxus baccata). Baccatin III is then chemically modified through a series of steps to produce paclitaxel and its derivatives. Advances in metabolic engineering and synthetic biology have also enabled the production of taxane precursors in microbial systems, which can be further modified to obtain Taxol 7,2’-diacetate .
Analyse Des Réactions Chimiques
Types of Reactions
Taxol 7,2’-diacetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Acylation: Addition of acyl groups, such as acetylation.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Acylation: Acetic anhydride (Ac2O) in the presence of a base like pyridine is used for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or alkanes. Substitution reactions can introduce halogens or other functional groups, and acylation results in the addition of acyl groups .
Applications De Recherche Scientifique
Taxol 7,2’-diacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of taxane derivatives.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential chemotherapeutic agent with modified pharmacokinetic properties compared to paclitaxel.
Industry: Utilized in the development of drug delivery systems and formulations to enhance the solubility and bioavailability of taxane-based drugs
Mécanisme D'action
The mechanism of action of Taxol 7,2’-diacetate is similar to that of paclitaxel. It stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent cell death. This effect is particularly pronounced in rapidly dividing cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules. By binding to tubulin, Taxol 7,2’-diacetate disrupts the normal function of the cytoskeleton, inhibiting cell division and inducing apoptosis .
Comparaison Avec Des Composés Similaires
Taxol 7,2’-diacetate can be compared with other taxane derivatives, such as:
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: A semi-synthetic derivative with improved solubility and efficacy.
Cabazitaxel: A newer taxane with activity against paclitaxel-resistant cancer cells.
The uniqueness of Taxol 7,2’-diacetate lies in its specific acetylation pattern, which can influence its pharmacokinetics and biological activity. This modification may enhance its solubility, stability, and ability to overcome drug resistance compared to other taxane derivatives .
Propriétés
Numéro CAS |
81924-74-5 |
|---|---|
Formule moléculaire |
C51H55NO16 |
Poids moléculaire |
938.0 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,9S,10S,12R,15S)-4,9,12-triacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H55NO16/c1-27-35(66-47(60)41(65-30(4)55)39(32-18-12-9-13-19-32)52-45(58)33-20-14-10-15-21-33)25-51(61)44(67-46(59)34-22-16-11-17-23-34)42-49(8,43(57)40(64-29(3)54)38(27)48(51,6)7)36(63-28(2)53)24-37-50(42,26-62-37)68-31(5)56/h9-23,35-37,39-42,44,61H,24-26H2,1-8H3,(H,52,58)/t35-,36-,37?,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1 |
Clé InChI |
WQUSBTYBTBXULJ-DMKBNJKNSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
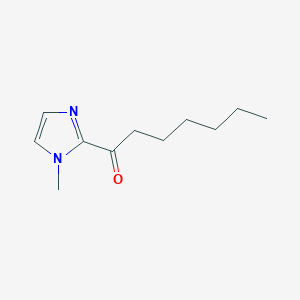
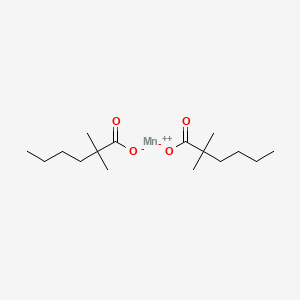

![Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13777902.png)
![4'-Formyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13777903.png)

![2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13777905.png)


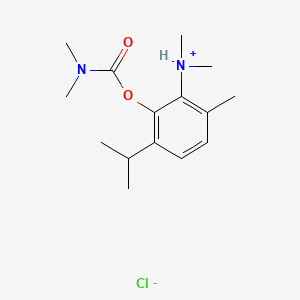
![1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B13777943.png)
